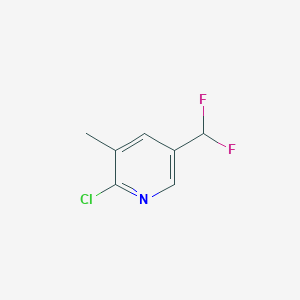

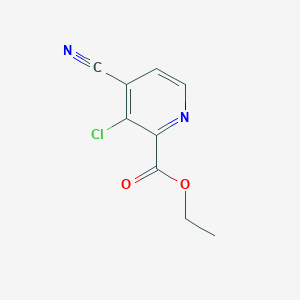

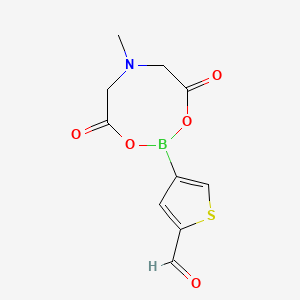

![molecular formula C28H52N4O8 B1404799 (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) CAS No. 1423796-07-9](/img/structure/B1404799.png)

(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They facilitate the asymmetric synthesis of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and therapeutically relevant compounds. This methodology provides general access to these compounds, underscoring the significance of tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Industrial Synthesis Routes

The analysis of synthetic routes for vandetanib, a therapeutic agent, reveals the utility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate derivatives in industrial-scale synthesis. These compounds facilitate substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, yielding high-value pharmaceuticals with improved yield and commercial viability (Mi, 2015).

Antimicrobial and Antituberculosis Activity

Organotin complexes, including those derived from carboxylic acid structures similar to (2E)-but-2-enedioic acid derivatives, exhibit significant antituberculosis activity. These complexes, when scrutinized against Mycobacterium tuberculosis H37Rv, show a range of structural diversity and potent biological activity, making them candidates for new antituberculosis drugs. The antituberculosis efficiency of these compounds is influenced by the nature of the ligand environment and the organic groups attached to the tin, highlighting the potential of (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) in antimicrobial applications (Iqbal et al., 2015).

Environmental and Catalytic Applications

The decomposition of air toxics, including methyl tert-butyl ether (MTBE), by radio frequency (RF) plasma reactors demonstrates an innovative approach to environmental remediation. The addition of hydrogen in a cold plasma reactor for the decomposition of MTBE explores the utility of (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) derivatives in enhancing the efficiency of catalytic processes and environmental cleanup efforts. This method shows promise for the conversion of pollutants into less harmful compounds, thus highlighting the environmental applications of these chemical structures (Hsieh et al., 2011).

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24N2O2.C4H4O4/c2*1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;5-3(6)1-2-4(7)8/h2*10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTZKUJYYGBFMC-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)

![(3S,4R)-3-[(1R)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-4-(methylthio)-2-azetidinone](/img/structure/B1404721.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)

![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)

![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)